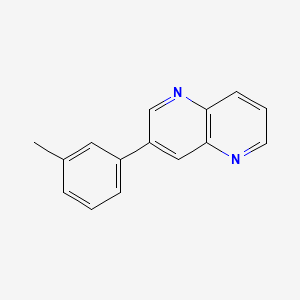

3-m-Tolyl-1,5-naphthyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H12N2 |

|---|---|

Molecular Weight |

220.27 g/mol |

IUPAC Name |

3-(3-methylphenyl)-1,5-naphthyridine |

InChI |

InChI=1S/C15H12N2/c1-11-4-2-5-12(8-11)13-9-15-14(17-10-13)6-3-7-16-15/h2-10H,1H3 |

InChI Key |

OICHXALTVOUDOG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC3=C(C=CC=N3)N=C2 |

Origin of Product |

United States |

Synthetic Strategies for 3 M Tolyl 1,5 Naphthyridine and Analogous Derivatives

Foundational Cyclization Approaches to the 1,5-Naphthyridine (B1222797) Scaffold

The construction of the 1,5-naphthyridine ring system is a critical first step and can be accomplished through several classic cyclization reactions. These methods typically involve the reaction of a substituted 3-aminopyridine (B143674) with a suitable partner to form the second pyridine (B92270) ring.

Modified Skraup Reactions for 3-Substituted 1,5-Naphthyridines

The Skraup reaction and its modifications are foundational methods for the synthesis of quinolines and have been adapted for naphthyridines. The reaction typically involves heating a 3-aminopyridine with glycerol, an oxidizing agent, and a dehydrating agent like sulfuric acid. nih.govmdpi.com For the synthesis of 3-substituted 1,5-naphthyridines, a substituted glycerol or an α,β-unsaturated aldehyde or ketone can be employed. nih.gov

For instance, the reaction of pyridin-3-amine with α,β-unsaturated ketones such as methyl vinyl ketone can lead to the formation of substituted 1,5-naphthyridines. thieme-connect.de A modified Skraup synthesis can also be used to prepare fused 1,5-naphthyridine systems. For example, heating 2,6-dichloro-3-nitrobenzoic acid with 6-methoxy-3-pyridinamine, followed by cyclization in sulfuric acid, yields a dihydrobenzo[b] nih.govwikipedia.orgnaphthyridin-10-one derivative. mdpi.com

While the traditional Skraup reaction can suffer from harsh conditions and low yields, modern variations using microwave irradiation or ionic liquids have been developed to improve efficiency. nih.gov The regioselectivity of the cyclization is a key consideration, as the reaction can potentially lead to different isomers.

Table 1: Examples of Modified Skraup Reactions for 1,5-Naphthyridine Synthesis

| Starting Material (Aminopyridine) | Reagent | Conditions | Product | Yield (%) |

| Pyridin-3-amine | Methyl vinyl ketone | "Sulfo-mix", 150°C | 4-Methyl-1,5-naphthyridine | 11 |

| Pyridin-3-amine | But-2-enal | "Sulfo-mix", 150°C | 2-Methyl-1,5-naphthyridine | Not Reported |

| 3-Aminobenzo[h]quinoline | Glycerol | Skraup conditions | Naphtho[2,1-b] nih.govwikipedia.orgnaphthyridine | - |

Data compiled from multiple sources. thieme-connect.denottingham.edu.my

Friedländer Condensation Pathways to Fused 1,5-Naphthyridines

The Friedländer synthesis is another powerful tool for constructing quinoline (B57606) and naphthyridine skeletons. This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by an acid or base. connectjournals.com For 1,5-naphthyridines, a 3-aminopyridine-4-carbaldehyde or a related ketone would be the key starting material.

This methodology is particularly useful for the synthesis of fused 1,5-naphthyridines. mdpi.comencyclopedia.pub For example, the reaction of 3-aminoquinaldehyde with 2-acetylpyridine in the presence of sodium hydroxide yields 2-(pyridin-2-yl)benzo[b] nih.govwikipedia.orgnaphthyridine. mdpi.com Recent advancements have explored milder and more environmentally friendly conditions, such as using propylphosphonic anhydride (T3P®) or cerium(III) chloride heptahydrate (CeCl₃·7H₂O) as a catalyst, sometimes under solvent-free grinding conditions. connectjournals.comresearchgate.net

Table 2: Friedländer Synthesis of Substituted Naphthyridines

| 2-Aminoaryl Aldehyde/Ketone | Active Methylene Compound | Catalyst/Conditions | Product |

| 2-Aminonicotinaldehyde | Acetone | Choline hydroxide, H₂O, 50°C | 2-Methyl-1,8-naphthyridine |

| 3-Aminoquinaldehyde | 2-Acetylpyridine | NaOH, Ethanol | 2-(Pyridin-2-yl)benzo[b] nih.govwikipedia.orgnaphthyridine |

| 2-Aminonicotinaldehyde | Various ketones | CeCl₃·7H₂O, grinding, RT | Substituted 1,8-naphthyridines |

Data compiled from multiple sources. mdpi.comconnectjournals.comacs.orgnih.gov

Gould-Jacobs Reaction Variants for Naphthyridine Ring Formation

The Gould-Jacobs reaction provides a pathway to 4-hydroxy-1,5-naphthyridines, which can be further functionalized. The process begins with the condensation of a 3-aminopyridine with a malonic acid derivative, such as diethyl ethoxymethylenemalonate, followed by a thermal cyclization. nih.govwikipedia.org The resulting ester is then saponified and decarboxylated to yield the 4-hydroxynaphthyridine. wikipedia.org

The reaction is effective for anilines and aminopyridines, with the cyclization proceeding via a 6-electron process. wikipedia.org The initial condensation product, an aminomethylenemalonate, undergoes thermal cyclization at high temperatures, which can be achieved through conventional heating or microwave irradiation. nih.govd-nb.infoablelab.eu The regioselectivity of the cyclization is influenced by both steric and electronic factors of substituents on the pyridine ring. d-nb.info This method has been used to synthesize a variety of 1,5-naphthyridine derivatives, including those with biological activity. nih.gov

Cross-Coupling Methodologies for Aryl-Substituted Naphthyridines

Once the 1,5-naphthyridine scaffold is constructed, often with a halogen substituent at the desired position (e.g., 3-bromo-1,5-naphthyridine), modern cross-coupling reactions are employed to introduce the m-tolyl group or other aryl substituents.

Suzuki-Miyaura Coupling for C-C Bond Formation at the Naphthyridine Core

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. libretexts.orgyonedalabs.com To synthesize 3-m-tolyl-1,5-naphthyridine, a 3-halo-1,5-naphthyridine would be coupled with m-tolylboronic acid.

This reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of many boronic acids. tcichemicals.com The catalytic cycle involves three main steps: oxidative addition of the halide to the Pd(0) catalyst, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the C-C bond and regenerate the catalyst. libretexts.org The choice of palladium precursor, ligand, base, and solvent is crucial for optimizing the reaction yield and minimizing side reactions like dehalogenation. yonedalabs.comproprogressio.huresearchgate.net

Table 3: Typical Components for Suzuki-Miyaura Coupling

| Component | Examples | Role |

| Substrate | 3-Bromo-1,5-naphthyridine, 3-Iodo-1,5-naphthyridine | Electrophile |

| Coupling Partner | m-Tolylboronic acid, m-Tolylboronic acid pinacol ester | Nucleophile source |

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Facilitates C-C bond formation |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Activates the boronic acid |

| Solvent | Dioxane, Toluene (B28343), DME, THF/H₂O | Reaction medium |

Negishi Cross-Coupling Applications in 1,5-Naphthyridine Synthesis

The Negishi cross-coupling reaction is another powerful method for forming C-C bonds, coupling an organozinc compound with an organic halide or triflate, catalyzed by a palladium or nickel complex. wikipedia.orgthermofisher.com For the synthesis of this compound, this would involve the reaction of a 3-halo-1,5-naphthyridine with an m-tolylzinc reagent.

Negishi coupling is known for its high reactivity and functional group tolerance. thermofisher.com The organozinc reagents are typically prepared in situ from the corresponding organolithium or Grignard reagent. A key advantage is the ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org The development of highly active palladium N-heterocyclic carbene (NHC) complexes has allowed these reactions to be performed under very mild conditions with low catalyst loadings. organic-chemistry.org While extremely effective, the moisture sensitivity of the organozinc reagents requires the use of anhydrous reaction conditions.

Table 4: Key Features of Negishi Cross-Coupling

| Feature | Description |

| Organometallic Reagent | Organozinc halides (e.g., m-Tolylzinc chloride) |

| Catalysts | Palladium (e.g., Pd(PPh₃)₄) or Nickel (e.g., Ni(acac)₂) complexes |

| Advantages | High reactivity, excellent functional group tolerance, coupling of diverse carbon centers. wikipedia.orgthermofisher.com |

| Challenges | Requires anhydrous conditions due to moisture-sensitive organozinc reagents. |

| Recent Advances | Use of highly active catalysts allows for reactions at room temperature. nih.gov |

Heck Reaction in the Construction of Naphthyridine Derivatives

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through a palladium-catalyzed process. wikipedia.orgorganic-chemistry.org This reaction typically involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a base and a palladium catalyst. wikipedia.org The catalytic cycle is a well-understood sequence involving the oxidative addition of the halide to a Pd(0) species, migratory insertion of the alkene, and subsequent β-hydride elimination to yield the substituted alkene product. wikipedia.org

In the context of synthesizing 3-aryl-1,5-naphthyridine derivatives, the Heck reaction provides a direct method for introducing the aryl group onto a pre-functionalized naphthyridine precursor. The key strategy would involve the reaction of a 3-halo-1,5-naphthyridine (e.g., 3-bromo-1,5-naphthyridine) with an appropriate vinylarene, such as 3-methylstyrene. This approach forges the C3-aryl bond directly. The reaction is stereoselective, typically favoring the formation of the trans-alkene product. organic-chemistry.org

Catalyst systems for the Heck reaction are diverse, with common precatalysts including palladium(II) acetate and tetrakis(triphenylphosphine)palladium(0). wikipedia.org The choice of ligands, bases, and solvents is critical for achieving high yields and can be tailored to the specific substrates. mdpi.com While the direct synthesis of this compound via a Heck reaction is not extensively detailed in the literature, the principles of the reaction are widely applied to analogous heterocyclic systems. nih.govnih.gov

Table 1: Typical Conditions for the Heck Reaction

| Component | Examples | Purpose |

|---|---|---|

| Palladium Catalyst | Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄ | Facilitates the C-C bond formation. wikipedia.org |

| Ligand | PPh₃, BINAP, Phosphine-free systems | Stabilizes the palladium center and influences reactivity. wikipedia.orgmdpi.com |

| Base | Et₃N, K₂CO₃, NaOAc | Neutralizes the hydrogen halide produced during the reaction. wikipedia.org |

| Solvent | DMF, Acetonitrile, Aqueous media | Solubilizes reactants and influences reaction rate. mdpi.comnih.gov |

| Aryl/Vinyl Halide | Aryl bromides, iodides, or triflates | Provides the electrophilic carbon source. wikipedia.org |

| Alkene | Styrenes, Acrylates | Provides the nucleophilic carbon source. wikipedia.org |

Cycloaddition Reactions in the Synthesis of Naphthyridine Frameworks

Cycloaddition reactions are powerful tools for constructing cyclic and heterocyclic frameworks in a convergent and often stereocontrolled manner. For the synthesis of the 1,5-naphthyridine core, several cycloaddition strategies, particularly those based on the Diels-Alder reaction, are employed.

Povarov Reaction-Based Routes

The Povarov reaction is a formal aza-Diels-Alder cycloaddition that constructs tetrahydroquinoline or related nitrogen-containing heterocyclic systems. wikipedia.org It is typically a three-component reaction involving an aromatic amine, an aldehyde, and an electron-rich alkene. wikipedia.org The reaction proceeds through the initial formation of an aromatic imine from the amine and aldehyde, which is then activated by a Lewis acid (e.g., boron trifluoride etherate) to react with the alkene. wikipedia.orgnih.gov

For the synthesis of the 1,5-naphthyridine skeleton, 3-aminopyridine serves as the key aromatic amine component. mdpi.com Condensation of 3-aminopyridine with an aldehyde, such as m-tolualdehyde, would generate an N-(pyridin-3-yl)imine in situ. This imine can then undergo a [4+2] cycloaddition with a suitable dienophile. The initial product is a 1,2,3,4-tetrahydro-1,5-naphthyridine derivative, which can be subsequently aromatized to the final 1,5-naphthyridine. mdpi.commdpi.com The intramolecular variant of the Povarov reaction, where the dienophile is tethered to the aldehyde, is also a highly effective strategy for creating fused naphthyridine systems. nih.gov

Table 2: Povarov Reaction for Tetrahydro-1,5-Naphthyridine Synthesis

| Amine | Aldehyde/Ketone | Alkene (Dienophile) | Catalyst | Product Type |

|---|---|---|---|---|

| 3-Aminopyridine | Aromatic Aldehydes | Styrenes | Lewis Acid (BF₃·OEt₂) | Tetrahydro-1,5-naphthyridines mdpi.comresearchgate.net |

| Aromatic Amines | α-Ketoaldehydes | α,β-Unsaturated Hydrazones | Mechanochemical | Functionalized Tetrahydroquinolines nih.gov |

Aza-Diels-Alder Cycloaddition Approaches

The aza-Diels-Alder reaction is a broad class of cycloadditions where a nitrogen atom replaces a carbon in either the diene or dienophile component of a traditional Diels-Alder reaction. wikipedia.org The Povarov reaction is a prominent example, but other variations are also utilized for naphthyridine synthesis. These reactions can proceed through either a concerted or a stepwise mechanism, often influenced by the presence and strength of a Lewis acid catalyst. wikipedia.org

In the synthesis of 1,5-naphthyridines, the key intermediate is often an N-aryl imine derived from 3-aminopyridine, which acts as the aza-diene. mdpi.com The choice of the dienophile is crucial. While electron-rich alkenes lead to tetrahydro-naphthyridines, the use of alkynes as dienophiles can provide a more direct route to the fully aromatized 1,5-naphthyridine core, avoiding a separate oxidation step. mdpi.com The reaction of an N-(pyridin-3-yl)imine with an alkyne would proceed via a [4+2] cycloaddition followed by spontaneous aromatization to yield the substituted 1,5-naphthyridine. This approach offers a highly efficient entry into the construction of the core heterocyclic framework. researchgate.net

Regioselective Functionalization Techniques

The introduction of substituents at specific positions on a pre-formed 1,5-naphthyridine ring is a critical alternative to de novo synthesis. These methods rely on controlling the regioselectivity of reactions on the aromatic core.

Directed Metalation Strategies for Position-Specific Substitutions

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org The strategy employs a directing metalation group (DMG), which is a functional group containing a heteroatom (e.g., O, N) that can coordinate to an organolithium reagent. wikipedia.orguwindsor.ca This coordination positions the strong base to deprotonate the adjacent ortho position selectively, generating a lithiated intermediate that can be trapped by various electrophiles. wikipedia.org

For the 1,5-naphthyridine system, the ring nitrogen atoms themselves can act as weak DMGs, directing lithiation to adjacent positions (C-2, C-4, C-6, C-8). However, to achieve functionalization at the C-3 position, a more potent DMG would need to be installed at either the C-2 or C-4 position. For example, a methoxy (-OMe) or a secondary amide (-CONR₂) group at C-2 could direct an organolithium base like sec-butyllithium to selectively deprotonate the C-3 position. The resulting 3-lithio-1,5-naphthyridine intermediate could then be quenched with an electrophile to introduce a wide range of substituents. While challenging, this method offers a precise tool for building complex substitution patterns. nih.govresearchgate.net

Selective Halogenation and Subsequent Cross-Coupling

A highly versatile and widely practiced two-step strategy for regioselective functionalization involves an initial selective halogenation followed by a transition metal-catalyzed cross-coupling reaction. nih.gov The 1,5-naphthyridine ring can be selectively halogenated (e.g., brominated or iodinated) at specific positions under controlled conditions. nih.gov

To synthesize this compound, this strategy would first require the regioselective introduction of a halogen, such as bromine, at the C-3 position of the 1,5-naphthyridine core to produce 3-bromo-1,5-naphthyridine. This halogenated intermediate then serves as an electrophilic partner in a cross-coupling reaction. The Suzuki-Miyaura coupling is particularly well-suited for this purpose, reacting the 3-bromo-1,5-naphthyridine with m-tolylboronic acid in the presence of a palladium catalyst and a base. rsc.orgnih.gov This method is one of the most reliable and broadly applicable for the synthesis of aryl-substituted naphthyridines and other heteroaromatics, owing to the commercial availability of a vast array of boronic acids and the high functional group tolerance of the reaction. nih.govnih.gov

Table 3: Suzuki-Miyaura Coupling for Aryl-Naphthyridine Synthesis

| Component | Examples | Role in Reaction |

|---|---|---|

| Substrate | 3-Bromo-1,5-naphthyridine, 3-Iodo-1,5-naphthyridine | Electrophilic coupling partner. nih.gov |

| Coupling Partner | m-Tolylboronic acid, Arylboronic esters | Nucleophilic aryl source. rsc.org |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | Catalyzes the cross-coupling cycle. nih.gov |

| Ligand | PPh₃, Xantphos, SPhos | Modulates catalyst activity and stability. rsc.org |

| Base | Na₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid component. nih.gov |

| Solvent | Toluene, Dioxane, DMF, Water mixtures | Reaction medium. nih.gov |

Late-Stage Introduction of Functional Groups

The late-stage introduction of functional groups onto a pre-formed 1,5-naphthyridine scaffold is a powerful strategy for the efficient synthesis of derivatives like this compound. This approach avoids the need to carry functional groups through a multi-step synthesis, which can often lead to issues with stability and protecting group manipulations. Direct C-H functionalization is a particularly attractive method for late-stage modification.

One of the most prominent methods for the C-H functionalization of electron-deficient heterocycles like pyridines and naphthyridines is the Minisci reaction. acs.orgchim.it This reaction involves the addition of a nucleophilic carbon-centered radical to the protonated heterocyclic ring. The reaction is typically initiated by the generation of a radical from a suitable precursor, such as a carboxylic acid, an alcohol, or an alkane, using an oxidant like silver nitrate and potassium persulfate. For the synthesis of this compound, a tolyl radical could theoretically be generated from m-toluic acid or another suitable toluene derivative and reacted with the 1,5-naphthyridine core. The regioselectivity of the Minisci reaction on the 1,5-naphthyridine ring would be a critical factor, with the electron-deficient positions being the most likely sites of attack.

In recent years, photoredox catalysis has emerged as a mild and efficient alternative for generating radicals for Minisci-type reactions. chim.itprinceton.edu Visible-light photoredox catalysis can facilitate the generation of alkyl and aryl radicals under neutral conditions and at room temperature, offering a high degree of functional group tolerance. For instance, a photocatalytic approach could involve the generation of a tolyl radical from a tolyl-substituted radical precursor, which would then add to the 1,5-naphthyridine ring. While specific examples of the direct tolylation of 1,5-naphthyridine at the 3-position are not prevalent in the literature, the general principles of photoredox-catalyzed Minisci reactions on pyridines and other N-heterocycles are well-established and provide a strong basis for the feasibility of such a transformation. acs.orgprinceton.edu

The table below summarizes analogous late-stage C-H functionalization reactions on pyridine derivatives, which serve as a model for the potential synthesis of this compound.

| Reaction Type | Heterocycle | Radical Source | Catalyst/Conditions | Position Functionalized | Reference |

| Photocatalytic Allylation | Pyridine | Allylic C-H bond | Dithiophosphoric acid / 365 nm light | C2 or C4 | acs.orgresearchgate.net |

| Photocatalytic α-Arylation of Ethers | Pyridine derivatives | Tetrahydrofuran | Ru(bpy)3Cl2 / Light | C2 | princeton.edu |

| Minisci Reaction | Pyridines, Quinolines | Carboxylic acids | AgNO3 / K2S2O8 | C2, C4 | chim.it |

| Photocatalytic Alkylation | Azaarenes | Unactivated alkanes | 9-arylacridine photocatalyst / Pyridine N-oxide | C2, C4 | acs.org |

Green Chemistry and Sustainable Synthesis Considerations for 1,5-Naphthyridines

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact and improve efficiency. Key areas of focus include the use of alternative energy sources like microwave irradiation and the development of catalyst-free and environmentally benign reaction conditions.

Microwave-assisted organic synthesis has become a valuable tool for accelerating reaction rates, improving yields, and enabling reactions that are difficult under conventional heating. The Friedländer annulation, a classic method for the synthesis of quinolines and naphthyridines, has been shown to be significantly enhanced by microwave irradiation. This reaction involves the condensation of a 2-aminopyridine-3-carbaldehyde or a related derivative with a compound containing an active methylene group.

For the synthesis of this compound, a plausible microwave-assisted Friedländer approach would involve the reaction of 2-aminopyridine-3-carbaldehyde with a β-ketoester or a ketone bearing an m-tolyl group. The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to cleaner reactions with easier workup procedures. Several studies have demonstrated the successful application of microwave-assisted Friedländer synthesis for a variety of substituted quinolines and 1,8-naphthyridines, supporting its potential for the synthesis of 3-aryl-1,5-naphthyridines.

The following table presents examples of microwave-assisted synthesis of related heterocyclic systems, illustrating the general conditions and advantages of this technology.

| Heterocycle | Reactants | Catalyst/Solvent | Time | Yield | Reference |

| 1,8-Naphthyridines | 2-Aminonicotinaldehyde, Active methylene compounds | Ammonium acetate / Solvent-free | 2-5 min | 80-92% | Not specified in search results |

| Quinolines | 2-Aminophenylketones, Cyclic ketones | Acetic acid | 5 min | Excellent | Not specified in search results |

| Thiazolyl-Pyridazinediones | Hydrazonoyl chlorides, Thiazole derivatives | Chitosan / Microwave | Short | High | nih.gov |

Developing synthetic methods that avoid the use of catalysts, particularly those based on heavy metals, is a central goal of green chemistry. Catalyst-free reactions often lead to simplified purification procedures and reduce the generation of toxic waste. The Friedländer synthesis, under certain conditions, can be performed without a catalyst, relying on thermal energy to drive the condensation and cyclization steps.

A catalyst-free approach to this compound could involve the thermal condensation of a suitably substituted 3-aminopyridine with an m-tolyl-containing β-dicarbonyl compound. The reaction would likely require elevated temperatures, but the avoidance of a catalyst would be a significant advantage in terms of sustainability. The use of environmentally benign solvents, such as water or ethanol, or even solvent-free conditions, further enhances the green credentials of such a protocol. While the direct catalyst-free synthesis of this compound has not been explicitly reported, the general principle of catalyst-free Friedländer-type reactions is documented for related heterocyclic systems.

Synthesis of Key Precursors and Intermediates for this compound

The synthesis of this compound is highly dependent on the availability of appropriately substituted precursors. A key intermediate for many synthetic routes to 1,5-naphthyridines is a 3-aminopyridine derivative. To introduce the m-tolyl group at the 3-position of the final product, a precursor that already contains this moiety is often required.

One potential key precursor is a 3-aminopyridine substituted with an m-tolyl group. For example, a compound like 3-amino-5-(m-tolyl)pyridine could serve as a starting material for a Friedländer-type condensation. The synthesis of such a precursor could be approached through several established methods for the functionalization of pyridine rings. A common strategy involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to form a carbon-carbon bond between a halogenated pyridine and a tolylboronic acid. For example, a 3-amino-5-bromopyridine could be coupled with m-tolylboronic acid to yield the desired precursor.

Another important class of precursors are β-dicarbonyl compounds. For a Friedländer synthesis, a β-ketoester or a 1,3-diketone incorporating an m-tolyl group would be required. These can often be synthesized through standard organic reactions such as the Claisen condensation or by acylation of a suitable enolate.

The table below outlines some general methods for the synthesis of key precursor types that would be relevant for the construction of this compound.

| Precursor Type | General Synthetic Method | Starting Materials | Reference |

| Substituted 3-Aminopyridines | Hofmann rearrangement of nicotinamide | Nicotinamide, Bromine, Sodium hydroxide | orgsyn.org |

| Reduction of 3-nitropyridines | 3-Nitropyridine, Reducing agent (e.g., Sn/HCl) | orgsyn.org | |

| Buchwald-Hartwig amination of 3-halopyridines | 3-Halopyridine, Ammonia source, Palladium catalyst | Not specified in search results | |

| Synthesis from 4-methylpyridine-3-boronic acid | 4-Methylpyridine-3-boronic acid, Ammonia source, Metal oxide catalyst | patsnap.com | |

| m-Tolyl-substituted β-Dicarbonyls | Claisen condensation | An m-tolylacetate and a suitable ester | Standard organic chemistry textbook |

| Acylation of an enolate | An m-tolylketone and an acylating agent | Standard organic chemistry textbook |

Reactivity and Transformational Chemistry of 3 M Tolyl 1,5 Naphthyridine and Its Derivatives

Electrophilic Aromatic Substitution Reactions on the Naphthyridine Core

The 1,5-naphthyridine (B1222797) ring system is generally resistant to electrophilic aromatic substitution due to the deactivating effect of the two nitrogen atoms. However, under forcing conditions, such reactions can occur. For instance, the nitration of benzonaphthyridines with a mixture of nitric acid and sulfuric acid takes place exclusively on the benzene (B151609) ring. mdpi.com Bromination of 1,5-naphthyridine can be achieved using bromine in acetic acid. mdpi.com In some cases, the mechanism for halogenation may proceed through a nucleophilic addition-elimination pathway rather than a direct electrophilic substitution. mdpi.com

It is important to note that the presence of the m-tolyl group at the 3-position will influence the regioselectivity of electrophilic attack, although specific studies on 3-m-tolyl-1,5-naphthyridine are not extensively detailed in the provided results. Generally, the pyridine (B92270) rings of naphthyridines are less reactive towards electrophiles than the benzene ring in fused systems. mdpi.com

Nucleophilic Substitution Reactions and Their Synthetic Utility

Nucleophilic substitution reactions are a cornerstone in the functionalization of the 1,5-naphthyridine skeleton, particularly when a leaving group, such as a halogen, is present. mdpi.com The replacement of a halogen atom at various positions of the naphthyridine ring provides a powerful tool for the synthesis of new derivatives. mdpi.comnih.gov For example, amination reactions can be performed by subjecting a brominated 1,5-naphthyridine intermediate to nucleophilic aromatic substitution with various amines in the presence of a base like cesium carbonate. nih.gov

Leaving groups other than halogens, such as triflates and tosylates, can also be displaced by nucleophiles. nih.gov Furthermore, palladium-catalyzed cross-coupling reactions, like the Buchwald-Hartwig amination, have been successfully employed to introduce amines onto the 1,5-naphthyridine ring. nih.gov The introduction of a cyano group can be achieved through nucleophilic displacement of a triflate group. mdpi.com

The synthesis of 2-(m-tolyl)-1,5-naphthyridine has been accomplished via a Suzuki cross-coupling reaction between 2-iodo-1,5-naphthyridine (B12962786) and m-tolylboronic acid. researchgate.net This highlights the utility of modern cross-coupling methods in accessing such derivatives.

Oxidation Reactions: Formation of N-Oxides and Their Reactivity

The nitrogen atoms in the 1,5-naphthyridine ring can be readily oxidized to form N-oxides. nih.gov Common oxidizing agents for this transformation include 3-chloroperbenzoic acid (m-CPBA). nih.gov The resulting N-oxides are valuable intermediates for further synthetic transformations. nih.govnih.gov For instance, the formation of N-oxides can facilitate subsequent reactions such as chlorination with reagents like phosphorus oxychloride (POCl₃). mdpi.com

The N-oxide functionality can also activate the heterocyclic ring towards other modifications. arkat-usa.org In some systems, the N-oxide can be generated in situ to promote functionalization at specific positions on the ring. acs.org Biocatalytic methods using monooxygenases have also been developed for the chemoselective and regioselective N-oxidation of 1,5-naphthyridines. mdpi.com

| Oxidizing Agent | Product | Reference |

| m-CPBA | 1,5-Naphthyridine N-oxide | nih.gov |

| Monooxygenase | 1,5-Naphthyridine N-oxide | mdpi.com |

| Urea-hydrogen peroxide/Methyltrioxorhenium | N-oxide (in situ) | acs.org |

| Sodium percarbonate/Rhenium catalyst | N-oxide | organic-chemistry.org |

Reduction Chemistry of the Naphthyridine Ring System

The reduction of the 1,5-naphthyridine ring system can lead to partially or fully saturated derivatives. The regioselectivity of hydrogenation can be controlled by the choice of catalyst. acs.org For instance, homogeneous ruthenium catalysts and heterogeneous palladium catalysts have shown orthogonal reactivity in the hydrogenation of naphthyridine isomers, allowing for the selective reduction of either of the two pyridine rings. acs.org The addition of additives like NaBArF₄ can sometimes enhance the activity of the ruthenium catalyst. acs.org

These selective hydrogenation methods provide access to a variety of tetrahydronaphthyridine structures, which are valuable scaffolds in medicinal chemistry due to the introduction of sp³ character. acs.org

| Catalyst System | Selectivity | Reference |

| Homogeneous Ruthenium | Ring-selective hydrogenation | acs.org |

| Heterogeneous Palladium | Orthogonal ring-selective hydrogenation | acs.org |

Side-Chain Modifications and Diversification at the m-Tolyl Moiety

The m-tolyl group attached to the 1,5-naphthyridine core offers additional sites for chemical modification, allowing for further diversification of the parent molecule. These modifications can be broadly categorized into reactions involving the toluene (B28343) methyl group and derivatization of the phenyl ring.

The methyl group of the m-tolyl moiety is susceptible to oxidation. For example, in a related fused 1,5-naphthyridine system, a methyl group has been oxidized to a formyl or carboxyl group using a basic solution of silver oxide. mdpi.com While this example is on a fused system, it suggests a potential reaction pathway for the methyl group in this compound.

The phenyl ring of the m-tolyl group can undergo electrophilic aromatic substitution reactions. The directing effects of the methyl group (ortho, para-directing) and the 1,5-naphthyridinyl substituent will influence the position of substitution. Further research is needed to determine the precise outcomes of such reactions on this specific compound.

Formation of Metal Complexes and Coordination Chemistry

The 1,5-naphthyridine scaffold is an excellent ligand for the formation of metal complexes due to the presence of two nitrogen atoms that can act as coordination sites. The nitrogen atoms of the 1,5-naphthyridine ring system are known to coordinate with a variety of metal ions, leading to the formation of both mononuclear and polynuclear complexes. mdpi.comresearchgate.net The coordination chemistry of 1,5-naphthyridine derivatives has been explored, and these compounds have been used to construct complex supramolecular structures. encyclopedia.pub

In the case of this compound, the two nitrogen atoms at positions 1 and 5 can act as a bidentate ligand, chelating to a single metal center. The steric and electronic effects of the m-tolyl substituent at the 3-position can influence the stability and geometry of the resulting metal complexes. It is anticipated that this compound would form stable complexes with various transition metals such as ruthenium, rhodium, palladium, platinum, and copper. nih.govresearchgate.net

The general reactivity pattern for the formation of metal complexes with 1,5-naphthyridine derivatives involves the displacement of labile ligands from a metal precursor by the naphthyridine ligand. For instance, reactions with metal halides or acetates in a suitable solvent can lead to the desired complexes. The coordination can lead to the formation of discrete molecular complexes or extended coordination polymers, depending on the metal-to-ligand ratio and the reaction conditions.

| Ligand | Metal Ion | Resulting Complex Type | Potential Application | Reference |

| 2-(Pyridin-2-yl)benzo[b] researchgate.netmdpi.comnaphthyridine | Ru(II), Rh(III), Pd(II) | Mononuclear complexes | Catalysis, Photophysics | mdpi.com |

| 1,5-Naphthyridine | Cu(II) | Coordination polymer | Materials Science | nih.gov |

| 2,7-bis(di(2-pyridyl)fluoromethyl)-1,8-naphthyridine | Mn(I), Mn(II), Ni(II) | Dinuclear and tetranuclear complexes | Catalysis | researchgate.net |

| 4-Hydrazinyl-1,5-naphthyridine | Various | Chelated complexes | Drug Design, Catalysis |

This table presents examples of metal complexes formed with various 1,5-naphthyridine derivatives to illustrate the coordination potential of the scaffold.

Intermolecular and Intramolecular Rearrangements

The 1,5-naphthyridine ring system and its derivatives can undergo various rearrangement reactions, leading to the formation of new structural motifs. These rearrangements can be promoted by thermal, photochemical, or chemical means.

Intramolecular Rearrangements:

Intramolecular rearrangements in fused 1,5-naphthyridine systems have been documented. For example, the Curtius rearrangement has been utilized in the synthesis of imidazo[4,5-c] researchgate.netmdpi.comnaphthyridin-2-ones. This reaction involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, which then undergoes intramolecular cyclization. mdpi.com Another relevant rearrangement is the Semmlere-Wolff transposition of oximes, which has been applied to the synthesis of 3,4-dihydrobenzo[c] researchgate.netmdpi.comnaphthyridin-2(1H)-ones. mdpi.com

While no specific intramolecular rearrangements of this compound have been reported, it is plausible that derivatives of this compound could be designed to undergo such transformations. For instance, introducing an appropriate functional group at a position adjacent to one of the nitrogen atoms could facilitate a rearrangement process.

Intermolecular Rearrangements:

Intermolecular rearrangements involving the 1,5-naphthyridine scaffold are less common but can occur under specific conditions. One example of a rearrangement in a related heterocyclic system is the thermal rearrangement of chromeno[2,3-b]pyridines in the presence of a nucleophile like DMSO, which proceeds via an ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanism to yield hexahydrobenzo[b] mdpi.comresearchgate.netnaphthyridines. nih.govsemanticscholar.org This type of rearrangement highlights the potential for the cleavage and reformation of the heterocyclic rings within the naphthyridine family under certain reaction conditions.

| Starting Material Type | Rearrangement Type | Product Type | Conditions | Reference |

| Fused 4-azido-1,5-naphthyridine derivative | Curtius Rearrangement | Imidazo[4,5-c] researchgate.netmdpi.comnaphthyridin-2-one | Thermal or Photochemical | mdpi.com |

| Fused 1,5-naphthyridine oxime derivative | Semmlere-Wolff Transposition | Dihydrobenzo[c] researchgate.netmdpi.comnaphthyridin-2(1H)-one | Acidic | mdpi.com |

| Chromeno[2,3-b]pyridine derivative | ANRORC Rearrangement | Hexahydrobenzo[b] mdpi.comresearchgate.netnaphthyridine | Thermal, DMSO | nih.govsemanticscholar.org |

| Centrosymmetric 1,5-naphthyridine derivatives | Thermal Rearrangement | Isomeric products | Thermal | acs.org |

This table provides examples of rearrangement reactions observed in 1,5-naphthyridine and related heterocyclic systems.

Advanced Spectroscopic and Structural Elucidation Methodologies in Naphthyridine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved.

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons in a molecule. In the case of 3-m-Tolyl-1,5-naphthyridine, the spectrum is expected to show distinct signals for the protons on the naphthyridine core and the m-tolyl substituent.

The naphthyridine protons typically appear in the aromatic region (δ 7.5-9.5 ppm). The proton at the C4 position is expected to be a sharp singlet, as it has no adjacent protons. The protons on the unsubstituted pyridine (B92270) ring of the naphthyridine core (H6, H7, and H8) would constitute a coupled spin system. Specifically, H6 and H8 are anticipated to appear as doublets of doublets due to coupling with each other and with H7, while H7 would appear as a doublet of doublets as well. researchgate.net The protons of the m-tolyl group will also present a characteristic pattern in the aromatic region, along with a distinct singlet for the methyl (CH₃) group in the aliphatic region (around δ 2.4 ppm). mdpi.com

A representative ¹H NMR data table for this compound, based on established chemical shifts for related structures, is presented below.

Interactive Data Table: Representative ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 9.15 | dd | 4.2, 1.7 | H2 |

| 8.95 | s | - | H4 |

| 8.51 | dd | 8.5, 1.7 | H8 |

| 7.90 | s | - | H2' |

| 7.82 | d | 7.6 | H6' |

| 7.78 | dd | 8.5, 4.2 | H7 |

| 7.45 | t | 7.6 | H5' |

| 7.33 | d | 7.6 | H4' |

| 2.48 | s | - | CH₃ |

Note: The assignments are hypothetical and based on spectral data from analogous compounds. The numbering corresponds to the IUPAC nomenclature for the 1,5-naphthyridine (B1222797) and tolyl rings.

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their chemical environment (e.g., aromatic, aliphatic, quaternary). For this compound, signals are expected in both the aromatic region (δ 120-160 ppm) for the naphthyridine and tolyl rings and the aliphatic region (around δ 21 ppm) for the methyl carbon. mdpi.com The spectrum would show 15 distinct carbon signals, corresponding to the molecular formula. The chemical shifts of the naphthyridine carbons are influenced by the electron-withdrawing nitrogen atoms and the tolyl substituent. researchgate.net

A representative ¹³C NMR data table is provided below.

Interactive Data Table: Representative ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 154.0 | C8a |

| 152.5 | C2 |

| 151.8 | C5 |

| 144.5 | C4 |

| 138.8 | C3' |

| 137.5 | C1' |

| 136.9 | C4a |

| 135.0 | C3 |

| 130.2 | C5' |

| 129.5 | C6' |

| 128.8 | C2' |

| 126.1 | C4' |

| 125.8 | C7 |

| 122.0 | C6 |

| 21.5 | CH₃ |

Note: The assignments are hypothetical and based on spectral data from analogous compounds.

2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). sdsu.edu For this compound, COSY would show correlations between H6, H7, and H8 on the naphthyridine ring, confirming their connectivity. Similarly, correlations among the aromatic protons of the m-tolyl group would be observed, helping to assign their relative positions. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (¹J_CH coupling). sdsu.edu It allows for the unambiguous assignment of protonated carbons. For instance, the proton signal at δ 2.48 would correlate to the carbon signal at δ 21.5, confirming the CH₃ group. Each aromatic proton would show a cross-peak to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most informative experiments for structural elucidation, as it shows correlations between protons and carbons over multiple bonds (typically 2 or 3 bonds, ²J_CH and ³J_CH). youtube.com This allows for the connection of different fragments of the molecule. Key HMBC correlations would include:

The methyl protons (δ ~2.48) showing a correlation to the C3' and C4' carbons of the tolyl ring.

The H4 proton (δ ~8.95) showing correlations to C2, C3, C4a, and C8a, firmly placing it on the naphthyridine core.

The H2' and H6' protons of the tolyl ring showing correlations to the C3 carbon of the naphthyridine ring, confirming the point of attachment between the two ring systems.

Interactive Data Table: Expected Key HMBC Correlations

| Proton (¹H) | Correlated Carbons (¹³C) |

| H4 | C2, C3, C4a, C8a |

| H2' | C3, C1', C3', C4' |

| H6' | C3, C1', C5' |

| CH₃ | C2', C3', C4' |

| H8 | C4a, C6, C7 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and aiding in the confirmation of its elemental composition.

ESI is a soft ionization technique that is particularly useful for polar and high molecular weight compounds. It typically generates protonated molecular ions, [M+H]⁺, with minimal fragmentation. encyclopedia.pub For this compound (Molecular Formula: C₁₅H₁₂N₂), the ESI-MS spectrum run in positive ion mode would be expected to show a prominent peak for the protonated molecule.

Molecular Weight (C₁₅H₁₂N₂) = 220.27 g/mol

Expected ESI-MS signal [M+H]⁺ = m/z 221.1

This result would confirm the molecular weight of the synthesized compound. uni-rostock.de

HRMS provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the determination of the elemental composition of a molecule, distinguishing it from other compounds that may have the same nominal mass. rsc.org For this compound, HRMS would be used to confirm the molecular formula C₁₅H₁₂N₂.

Calculated Exact Mass for [C₁₅H₁₃N₂]⁺ ([M+H]⁺): 221.1073

A representative found value could be: 221.1075

The close match between the calculated and observed mass would provide definitive evidence for the elemental formula of the compound, complementing the structural information obtained from NMR spectroscopy. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Specific experimental IR spectral data for this compound has not been reported in the surveyed literature. Analysis of the closely related isomer, 2-(m-tolyl)-1,5-naphthyridine, shows characteristic absorption bands for the aromatic C-H, C=C, and C=N stretching vibrations, but these values cannot be definitively assigned to the 3-m-tolyl isomer. researchgate.net

X-ray Crystallography for Solid-State Molecular Structure Determination

No published studies on the single-crystal X-ray diffraction of this compound were found. Consequently, information regarding its crystal system, space group, unit cell dimensions, and solid-state molecular conformation is not available.

Single-Crystal X-ray Diffraction Analysis

Data from single-crystal X-ray diffraction analysis for this compound is not available in the current body of scientific literature.

Interpretation of Crystal Packing and Intermolecular Interactions

Without crystallographic data, a definitive analysis of the crystal packing and specific intermolecular interactions, such as hydrogen bonding or π-π stacking, for this compound cannot be conducted.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

Experimental UV-Vis absorption spectra for this compound, which would provide information on its electronic transitions (e.g., π–π* and n–π* transitions) and absorption maxima (λmax), are not documented in the available research. While photophysical properties of other naphthyridine derivatives have been investigated, these are specific to their unique substitution patterns and electronic structures. nih.gov

Theoretical and Computational Investigations of 3 M Tolyl 1,5 Naphthyridine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are instrumental in elucidating the electronic properties and reactivity of molecules. For 3-m-Tolyl-1,5-naphthyridine, these methods provide a foundational understanding of its behavior at a molecular level.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting the ground state properties of molecules like this compound. DFT calculations would typically be employed to optimize the molecular geometry, determining the most stable arrangement of atoms in three-dimensional space. These calculations yield crucial information such as bond lengths, bond angles, and dihedral angles.

Table 1: Theoretical DFT-Calculated Ground State Properties of this compound

| Property | Predicted Value |

|---|---|

| Total Energy | Value in Hartrees |

| Dipole Moment | Value in Debye |

Note: The values in this table are illustrative and represent the type of data that would be generated from a DFT calculation.

Calculation of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining a molecule's chemical reactivity and electronic properties. researchgate.netnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich tolyl group and parts of the naphthyridine ring, while the LUMO would likely be distributed over the electron-deficient naphthyridine core. The HOMO-LUMO energy gap would provide insights into the electronic transitions and the potential for charge transfer within the molecule.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | Negative Value |

| LUMO | Negative Value |

Note: The values in this table are illustrative and represent the type of data that would be generated from a HOMO-LUMO calculation.

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govtandfonline.com The MEP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack.

In the case of this compound, the MEP surface would likely show negative potential around the nitrogen atoms of the naphthyridine ring due to their high electronegativity. The hydrogen atoms of the tolyl group and the naphthyridine core would exhibit positive potential. This information is critical for understanding how the molecule might interact with biological targets, such as the active site of an enzyme.

Molecular Modeling and Simulation Techniques

Molecular modeling and simulation techniques are employed to study the dynamic behavior of molecules and their interactions with other systems, providing insights that are often inaccessible through experimental methods alone.

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.complos.org This method is widely used in drug discovery to predict how a small molecule (ligand), such as this compound, might bind to a specific protein target. The docking process involves sampling a large number of possible conformations of the ligand in the binding site of the protein and scoring them based on their binding affinity.

A hypothetical molecular docking study of this compound with a relevant protein target (e.g., a kinase or a receptor) would aim to identify the most likely binding mode and predict the binding energy. The results would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the protein's active site. This information is invaluable for understanding the molecule's potential biological activity and for guiding the design of more potent analogs.

Table 3: Predicted Binding Interactions from a Hypothetical Molecular Docking Study

| Interacting Residue | Interaction Type | Distance (Å) |

|---|---|---|

| e.g., Asp145 | e.g., Hydrogen Bond | e.g., 2.1 |

| e.g., Phe82 | e.g., Pi-Stacking | e.g., 3.5 |

Note: This table provides an example of the kind of data generated from a molecular docking analysis.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. nih.gov For this compound, an MD simulation could be used to explore its conformational landscape and assess the stability of its different conformers. By simulating the molecule's behavior in a solvent (typically water) at a given temperature and pressure, one can observe how it folds and flexes, providing a dynamic picture of its structure.

Furthermore, MD simulations of the ligand-protein complex obtained from molecular docking can be performed to assess the stability of the predicted binding mode. nih.gov By monitoring the root-mean-square deviation (RMSD) of the ligand and protein over the course of the simulation, one can determine if the complex remains stable or if the ligand dissociates from the binding site. These simulations provide a more realistic and dynamic view of the ligand-target interaction.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

In Silico Prediction of Physico-Chemical Parameters Relevant to Research Applications

Detailed computational analysis of this compound is limited in publicly available scientific literature. However, general principles of computational chemistry allow for the theoretical prediction of various physico-chemical and pharmacokinetic (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. These in silico methods are crucial in early-stage drug discovery and materials science for screening compounds and predicting their behavior. researchgate.netnih.govmdpi.com

For a molecule like this compound, a typical in silico ADMET prediction would involve calculating parameters such as molecular weight, lipophilicity (logP), aqueous solubility, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes. mdpi.commdpi.com While specific numerical values for this compound are not available, a hypothetical table of such parameters is presented below to illustrate the output of such predictive studies.

Interactive Data Table: Predicted Physico-Chemical and ADMET Properties of this compound

| Parameter | Predicted Value | Significance in Research |

| Molecular Weight | ~220.27 g/mol | Influences absorption and distribution. |

| LogP (Lipophilicity) | 3.0 - 4.0 | Affects solubility, absorption, and membrane permeability. |

| Aqueous Solubility | Low to Moderate | Crucial for bioavailability and formulation. |

| Blood-Brain Barrier (BBB) Permeability | Moderate to High | Indicates potential for CNS activity. |

| Human Intestinal Absorption (HIA) | High | Predicts oral bioavailability. |

| Cytochrome P450 (CYP) Inhibition | Likely inhibitor of some isoforms | Potential for drug-drug interactions. |

| AMES Mutagenicity | Likely Negative | Predicts the likelihood of being a mutagen. |

| Carcinogenicity | Likely Negative | Predicts the potential to cause cancer. |

Note: The values in this table are hypothetical and are intended for illustrative purposes, as specific computational studies on this compound are not publicly documented.

Structure-Property Relationship Studies Based on Computational Data

Structure-property relationship studies for novel compounds are essential for understanding their chemical behavior and for designing new molecules with desired characteristics. For this compound, such studies would leverage computational data to correlate its structural features with its electronic properties and reactivity.

Correlation of Electronic Parameters with Reactivity

The reactivity of an aromatic heterocyclic system like 1,5-naphthyridine (B1222797) is governed by its electronic properties, which can be quantified using computational methods such as Density Functional Theory (DFT). researchgate.netias.ac.in Key electronic parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP).

HOMO and LUMO Energies: The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. For aryl-substituted naphthyridines, the distribution and energies of these frontier orbitals would indicate the most likely sites for electrophilic and nucleophilic attack. researchgate.net

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atoms of the naphthyridine core are expected to be the most electron-rich sites.

Influence of the m-Tolyl Substituent on Electronic and Geometric Features

The introduction of a m-tolyl group at the 3-position of the 1,5-naphthyridine core is expected to significantly modulate its electronic and geometric properties.

Electronic Effects: The tolyl group, being an alkyl-substituted phenyl ring, is generally considered to be weakly electron-donating through an inductive effect. This would lead to an increase in the electron density of the naphthyridine ring system. This increased electron density could, in turn, affect the basicity of the nitrogen atoms and the susceptibility of the ring to electrophilic substitution.

Geometric Effects: The presence of the m-tolyl substituent will induce a dihedral angle between the plane of the naphthyridine core and the plane of the phenyl ring. This twisting is due to steric hindrance between the ortho-hydrogens of the phenyl ring and the adjacent atoms on the naphthyridine system. researchgate.net This dihedral angle can impact the extent of π-conjugation between the two ring systems, which in turn influences the electronic and photophysical properties of the molecule. Computational geometry optimization would provide the precise bond lengths, bond angles, and dihedral angles, offering insights into the steric and electronic interplay between the two moieties. researchgate.net

Advanced Applications and Research Frontiers for 1,5 Naphthyridine Architectures

Exploration as Building Blocks for Complex Supramolecular Structures

The rigid and planar structure of the 1,5-naphthyridine (B1222797) core, coupled with the presence of two nitrogen atoms, makes it an excellent candidate for the construction of complex supramolecular assemblies. The nitrogen atoms can act as hydrogen bond acceptors or coordination sites for metal ions, driving the self-assembly of intricate, higher-order structures.

While direct research on the supramolecular structures formed specifically from 3-m-Tolyl-1,5-naphthyridine is not extensively documented in current literature, the broader class of naphthyridines has been successfully employed in the creation of fascinating supramolecular systems. For instance, expanded torands containing 1,8-naphthyridine (B1210474) units have been synthesized and shown to bind guanidinium (B1211019) cations through hydrogen bonding. taylorfrancis.com The strategic placement of substituents on the naphthyridine ring can be used to introduce specific functionalities, such as ionic groups or steric barriers, to control the assembly process. taylorfrancis.com

In a related context, the self-assembly of silver(I) ions with tritopic 1,8-naphthyridine-based ligands has led to the formation of complex trigonal prisms and even six-stranded helicates, where the final structure is templated by anions. acs.org This highlights the potential of naphthyridine derivatives to form intricate host-guest complexes and elaborate multi-component assemblies. The principles demonstrated in these systems suggest that this compound could serve as a valuable tecton for the design of novel supramolecular materials with tailored properties.

Investigation in Materials Science

The unique electronic and photophysical properties of the 1,5-naphthyridine scaffold have spurred investigations into its use in various materials science applications, ranging from organic electronics to optical materials.

Naphthyridine Derivatives as Potential Semiconductors in Organic Electronics

The electron-deficient nature of the 1,5-naphthyridine ring system makes it an attractive building block for n-type organic semiconductors, which are essential components of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The development of novel organic conjugated polymers incorporating this heterocycle is an active area of research. mdpi.com

For instance, a novel n-type organic semiconductor based on a 1,5-naphthyridine-2,6-dione unit has been synthesized and characterized. rsc.orgmdpi.com These small molecules, featuring an electron-withdrawing dicyanovinyl terminal unit, exhibited promising electron mobility in OFETs. rsc.orgmdpi.com The planarity of the molecular structure and good intermolecular connectivity in the solid state were found to be crucial for efficient charge transport. rsc.orgmdpi.com

Furthermore, polymers incorporating bay-annulated indigo (B80030) moieties, which contain a diindolo[3,2,1-de:3',2',1'-ij] Current time information in Bangalore, IN.chim.itnaphthyridine-6,13-dione core, have been developed for use in high-performance transistors and solar cells. rsc.orgucl.ac.uk These materials exhibit narrow band gaps and high charge carrier mobilities. mdpi.comucl.ac.uk

While specific studies on polymers derived from this compound are not yet prevalent, the synthesis of related 3-aryl-1,5-naphthyridine derivatives via cross-coupling reactions provides a viable route to such materials. The introduction of the m-tolyl group would be expected to influence the solubility, processability, and solid-state packing of the resulting polymers, thereby affecting their semiconductor performance. The electronic properties of the tolyl group, being weakly electron-donating, could also modulate the energy levels of the polymer, offering a means to fine-tune the material for specific electronic applications.

Photophysical Properties and Their Modulation by Substitution

Naphthyridine derivatives often exhibit interesting photophysical properties, including fluorescence, making them suitable for applications in sensors, probes, and light-emitting materials. The absorption and emission characteristics of these compounds can be systematically tuned by the introduction of various substituents onto the naphthyridine core.

For example, studies on substituted imidazonaphthyridine derivatives have shown that the Stokes shift and fluorescence quantum yield are sensitive to the nature of the substituents and the polarity of the solvent. researchgate.net Generally, electron-donating groups tend to cause a red-shift in the absorption and emission spectra, while electron-withdrawing groups lead to a blue-shift. niscpr.res.in

In the case of this compound, the tolyl group is expected to have a modest influence on the primary absorption and emission bands of the 1,5-naphthyridine core. However, the torsional angle between the tolyl and naphthyridine rings can significantly impact the extent of electronic communication and, consequently, the photophysical properties. A study on the synthesis and characterization of 2-(m-tolyl)-1,5-naphthyridine, a positional isomer, provides some insight. The compound was synthesized via a Suzuki cross-coupling reaction and its spectral data were reported. researchgate.net A comparative analysis of the photophysical properties of this compound with its ortho and para isomers, as well as with other 3-aryl derivatives, would be highly valuable for understanding the structure-property relationships in this class of compounds.

| Compound | Melting Point (°C) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Reference |

| 2-(m-tolyl)-1,5-naphthyridine | 137–139 | 8.86 (d, 1H), 8.54 (d, 1H), 8.31 (d, 1H), 7.91-7.87 (m, 3H), 7.63 (t, 1H), 7.41 (t, 1H), 7.26-7.23 (m, 1H), 2.36 (s, 3H) | 153.3, 152.8, 151.5, 146.6, 138.7, 137.1, 132.7, 130.4, 129.6, 128.2, 127.6, 125.6, 124.2, 122.7, 21.4 | researchgate.net |

Table 1: Characterization Data for 2-(m-tolyl)-1,5-naphthyridine

Research into Optical Applications (e.g., liquid crystalline copolymers)

The rigid, rod-like structure of many aromatic heterocyclic compounds makes them suitable candidates for the development of liquid crystalline materials. The ability to form ordered mesophases is highly dependent on the molecular geometry and the presence of flexible peripheral chains.

While there is no specific research on this compound as a component of liquid crystalline copolymers, the general principles of liquid crystal design suggest its potential in this area. The 1,5-naphthyridine core can act as the rigid mesogenic unit. The introduction of long alkyl or alkoxy chains, typically at the termini of the molecule, is a common strategy to induce liquid crystalline behavior. beilstein-journals.orgresearchgate.net

For this compound to be incorporated into a liquid crystalline copolymer, it would likely need to be further functionalized with polymerizable groups and/or long flexible chains. The non-linear "bent" shape that might arise from the meta-substitution of the tolyl group could lead to the formation of interesting bent-core or "banana" liquid crystal phases, which are known for their unique and often chiral properties. ajchem-a.com The synthesis of triazine-based macromolecules with chiral side groups that form liquid crystalline phases upon mixing with other components demonstrates the potential for complex molecular architectures to exhibit mesomorphism. nih.gov This area remains a promising, yet largely unexplored, frontier for 3-aryl-1,5-naphthyridine derivatives.

Development as Ligands in Catalysis

The nitrogen atoms of the 1,5-naphthyridine ring system are excellent coordination sites for a wide range of metal ions, making these compounds versatile ligands in coordination chemistry and catalysis. The ability to functionalize the naphthyridine core allows for the fine-tuning of the steric and electronic properties of the resulting metal complexes.

Design of Naphthyridine-Based Ligands for Metal Complexes

A variety of 1,5-naphthyridine-based ligands have been designed and synthesized for the construction of both mono- and dinuclear metal complexes. acs.org For instance, the 1,5-naphthyridine unit has been used as a linker to construct bridging ligands for ruthenium(II) complexes. acs.org The synthesis of these ligands often involves cross-coupling reactions, such as Suzuki or Stille couplings, to introduce other heterocyclic or aryl groups. researchgate.netacs.orgbeilstein-journals.org

The synthesis of 2-(m-tolyl)-1,5-naphthyridine from 2-iodo-1,5-naphthyridine (B12962786) and m-tolylboronic acid via a Suzuki reaction demonstrates a viable pathway for creating tailored ligands. researchgate.net A similar approach could be employed to synthesize this compound from a corresponding 3-halo-1,5-naphthyridine precursor.

The resulting this compound could act as a monodentate or bridging ligand. In a dinuclear complex, the two nitrogen atoms of the 1,5-naphthyridine core can bind to two different metal centers, bringing them into close proximity. This can facilitate cooperative effects in catalysis. The meta-tolyl substituent would be expected to exert a steric influence on the coordination environment around the metal centers, potentially affecting the selectivity and activity of the catalyst.

Application in Transition Metal-Catalyzed Organic Reactions

The 1,5-naphthyridine framework is a versatile ligand in transition metal catalysis due to the presence of two nitrogen atoms that can coordinate with metal centers. The introduction of a tolyl group, as in this compound, can influence the electronic and steric properties of the resulting metal complexes, thereby modulating their catalytic activity.

One of the key methods for the synthesis of substituted 1,5-naphthyridines involves transition metal-catalyzed cross-coupling reactions. For instance, the Suzuki cross-coupling reaction has been successfully employed to synthesize 2-(m-tolyl)-1,5-naphthyridine. researchgate.net This reaction typically utilizes a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4], to couple an organoboron compound with a halo-naphthyridine. researchgate.net

While the direct use of this compound as a ligand in a broad range of catalytic reactions is not extensively documented in dedicated studies, the principles of ligand design in catalysis suggest its potential. The tolyl group can exert both electronic and steric effects. The methyl group on the phenyl ring is electron-donating, which can increase the electron density on the naphthyridine nitrogen atoms, potentially enhancing the catalytic activity of the coordinated metal center. The steric bulk of the tolyl group can also influence the selectivity of the catalytic reaction.

The broader family of naphthyridine-based ligands has been explored in various catalytic applications. For example, ruthenium complexes bearing substituted 1,8-naphthyridine ligands have been investigated for the transfer hydrogenation of aldehydes. ntu.edu.tw These studies highlight how substituents on the naphthyridine ring can impact the solubility and catalytic efficiency of the metal complexes. ntu.edu.tw Although a different isomer, this research underscores the principle that aryl-substituted naphthyridines can serve as effective ligands in transition metal catalysis.

Table 1: Synthesis of 2-(m-tolyl)-1,5-naphthyridine via Suzuki Cross-Coupling researchgate.net

| Reactants | Catalyst | Solvent | Product |

| 2-Iodo-1,5-naphthyridine, m-Tolylboronic acid | [Pd(PPh3)4] | DMF | 2-(m-Tolyl)-1,5-naphthyridine |

Research into Corrosion Inhibition Mechanisms at a Molecular Level

Substituted naphthyridine derivatives have emerged as effective corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments. The inhibitory action is attributed to the adsorption of the organic molecules onto the metal surface, forming a protective barrier that hinders the corrosion process. The tolyl substituent in this compound is expected to enhance this protective effect.

Adsorption Behavior on Metal Surfaces (e.g., Langmuir adsorption isotherm)

The adsorption of naphthyridine derivatives on metal surfaces is a key aspect of their corrosion inhibition mechanism. Studies on related tolyl-substituted naphthyridine compounds have shown that their adsorption typically follows the Langmuir adsorption isotherm. acs.orgresearchgate.net This model assumes the formation of a monolayer of the inhibitor on the metal surface. acs.orgresearchgate.net The adsorption process involves the interaction of the heteroatoms (nitrogen), π-electrons of the aromatic rings, and the metal surface. chemrevlett.com

The presence of the electron-donating methyl group in the tolyl substituent of this compound would increase the electron density on the molecule, facilitating its adsorption onto the positively charged metal surface in an acidic medium. Research on similar compounds, such as 5-amino-9-hydroxy-2-(p-tolyl)chromeno[4,3,2-de] ntu.edu.twchemrevlett.comnaphthyridine-4-carbonitrile, has demonstrated high inhibition efficiencies, which are attributed to the strong adsorption of the inhibitor molecules on the mild steel surface. acs.orgresearchgate.net

Correlation with Quantum Chemical Descriptors

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide valuable insights into the correlation between the molecular structure of an inhibitor and its corrosion inhibition efficiency. scirp.org Key quantum chemical descriptors include the energy of the highest occupied molecular orbital (E HOMO ), the energy of the lowest unoccupied molecular orbital (E LUMO ), the energy gap (ΔE = E LUMO - E HOMO ), dipole moment (μ), and electronegativity (χ).

A higher E HOMO value indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal, leading to stronger adsorption and better inhibition. chemrevlett.com Conversely, a lower E LUMO value suggests a higher ability of the molecule to accept electrons from the metal surface. The energy gap (ΔE) is also an important parameter, with a smaller ΔE generally correlating with higher inhibition efficiency, as it implies easier electronic transitions and thus stronger interaction with the metal surface.

For tolyl-substituted naphthyridines, the electron-donating nature of the tolyl group increases the E HOMO value, enhancing the molecule's ability to donate electrons and form a stable adsorbed layer on the metal surface. acs.orgresearchgate.net This is consistent with experimental findings where tolyl-substituted naphthyridines exhibit higher inhibition efficiencies compared to their unsubstituted counterparts. acs.orgresearchgate.net

Table 2: Quantum Chemical Descriptors for a Tolyl-Substituted Naphthyridine Derivative and its Unsubstituted Analogue acs.orgresearchgate.net

| Compound | E HOMO (eV) | E LUMO (eV) | ΔE (eV) | Inhibition Efficiency (%) |

| 5-amino-9-hydroxy-2-(p-tolyl)chromeno[4,3,2-de] ntu.edu.twchemrevlett.comnaphthyridine-4-carbonitrile (N-2) | -8.78 | -1.65 | 7.13 | 96.66 |

| 5-amino-9-hydroxy-2-phenylchromeno[4,3,2-de] ntu.edu.twchemrevlett.comnaphthyridine-4-carbonitrile (N-1) | -8.87 | -1.70 | 7.17 | 94.28 |

Structure-Activity Relationship (SAR) Studies in Enzyme and Receptor Research (focus on molecular interaction mechanisms, not biological outcomes)

The 1,5-naphthyridine scaffold is a common feature in molecules designed to interact with biological targets such as enzymes and receptors. The introduction of a tolyl group can significantly influence these interactions by providing additional hydrophobic and steric contacts within the binding site.

Inhibition of Specific Enzymes (e.g., kinases, topoisomerases)

Naphthyridine derivatives have been investigated as inhibitors of various enzymes, including kinases and topoisomerases. mdpi.comencyclopedia.pub The mechanism of inhibition often involves the naphthyridine core forming hydrogen bonds with key residues in the enzyme's active site, while the substituents on the naphthyridine ring engage in other interactions, such as hydrophobic and van der Waals forces.

While specific studies on this compound as an enzyme inhibitor are not prevalent, research on related structures provides valuable SAR insights. For example, in the context of Aurora kinase inhibitors, (7-aryl-1,5-naphthyridin-4-yl)ureas have shown potent activity. researchgate.net The aryl group at the 7-position plays a crucial role in the binding affinity. A tolyl group in a similar position could enhance hydrophobic interactions within the kinase's active site, potentially leading to increased inhibitory potency.

Similarly, fused 1,5-naphthyridine derivatives have demonstrated inhibitory activity against topoisomerase I (TopI). mdpi.comencyclopedia.pub The planar naphthyridine ring system can intercalate between DNA base pairs, while substituents can interact with the enzyme-DNA complex. The presence of a tolyl group could further stabilize this interaction through hydrophobic contacts.

Receptor Antagonism Studies (e.g., TGF-beta type I receptor)

The transforming growth factor-beta (TGF-β) signaling pathway is implicated in various diseases, and its modulation is a key therapeutic strategy. The TGF-beta type I receptor (also known as ALK5) is a primary target for inhibition. nih.gov Notably, 1,5-naphthyridine derivatives have been identified as potent and selective inhibitors of the TGF-β type I receptor. stemcell.comgoogleapis.com

In the development of these inhibitors, a 1,5-naphthyridine core was explored as a bioisosteric replacement for a quinoline (B57606) scaffold. nih.gov Docking studies and X-ray crystallography have revealed that the naphthyridine nitrogen atoms can form crucial hydrogen bonds with the hinge region of the kinase domain of the receptor. nih.govstemcell.com The substituents on the naphthyridine ring are critical for achieving high affinity and selectivity.

Understanding Molecular Interactions at the Binding Site

The biological activity of this compound is fundamentally dictated by the way it interacts with macromolecular targets, such as enzymes or receptors, at an atomic level. These interactions are a combination of forces contributed by the core naphthyridine structure and the appended tolyl group.

The 1,5-naphthyridine nucleus itself is a key pharmacophore. The two nitrogen atoms are hydrogen bond acceptors, a crucial feature for anchoring the molecule within a protein's binding site. Research on other 1,5-naphthyridine derivatives has shown that the N-1 nitrogen often forms a critical hydrogen bond with a donor residue (like an amide backbone proton) in the hinge region of protein kinases, a common target class for these scaffolds. nih.gov The aromatic rings of the core can also participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.

The 3-m-tolyl substituent plays a distinct and crucial role. The tolyl group is hydrophobic and engages with non-polar pockets within the binding site through van der Waals forces and hydrophobic interactions. The specific meta position of the methyl group on the phenyl ring is significant; it directs the methyl group into a specific spatial vector relative to the planar naphthyridine core. For potent activity, the target's binding site must possess a complementary hydrophobic pocket that can accommodate this specific substitution pattern without steric hindrance. Studies on related tolyl-substituted fused naphthyridines have confirmed that such groups are pivotal for activities like DNA binding and the inhibition of enzymes like topoisomerase. encyclopedia.pub

The combination of these interactions—hydrogen bonding from the core and hydrophobic contributions from the tolyl group—underpins the potential of this compound as a specific ligand for biological targets.